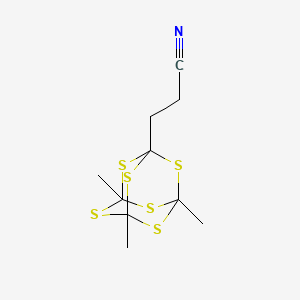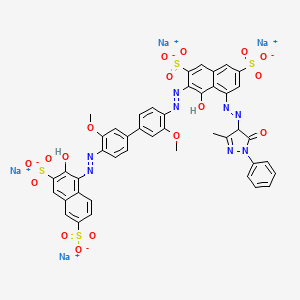
4-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that features both pyrazole and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors. One common method is the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction conditions often include the use of a copper(I) catalyst under mild conditions.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, similar compounds are often produced using scalable synthetic routes that involve batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may be used to modify the triazole or pyrazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the heterocyclic cores.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, 4-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole can be used as a building block for the synthesis of more complex molecules.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects.
Industry
In the industrial sector, such compounds might be used in the development of new materials or as intermediates in chemical manufacturing processes.
作用機序
The mechanism of action of 4-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
4-Phenyl-1H-1,2,3-triazole: A simpler triazole compound with potential biological activities.
5-Phenyl-1H-pyrazole: A pyrazole derivative with various applications in medicinal chemistry.
Uniqueness
The combination of both pyrazole and triazole rings in 4-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole may confer unique properties, such as enhanced biological activity or specific binding affinities, distinguishing it from simpler analogs.
特性
分子式 |
C17H13N5 |
|---|---|
分子量 |
287.32 g/mol |
IUPAC名 |
4-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-2H-triazole |
InChI |
InChI=1S/C17H13N5/c1-3-7-12(8-4-1)14-11-15(19-18-14)17-16(20-22-21-17)13-9-5-2-6-10-13/h1-11H,(H,18,19)(H,20,21,22) |
InChIキー |
RBAIZKVLTZPIEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=NNN=C3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


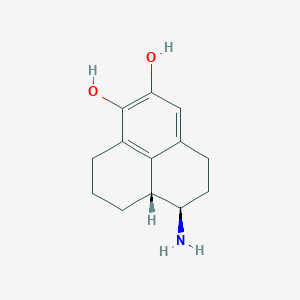

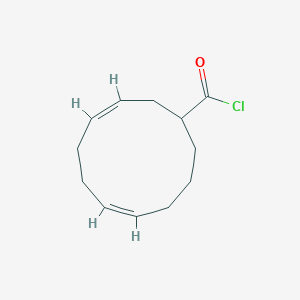

![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)
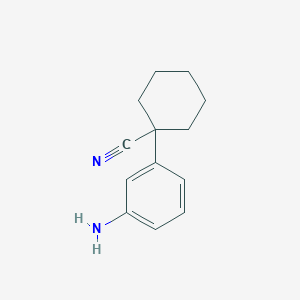
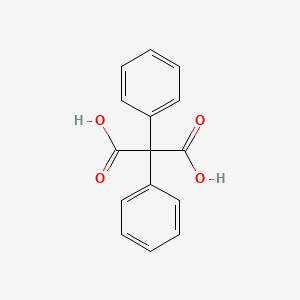
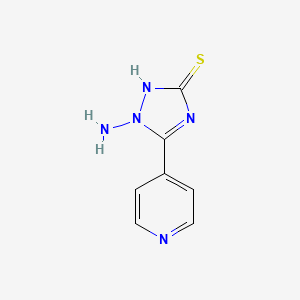

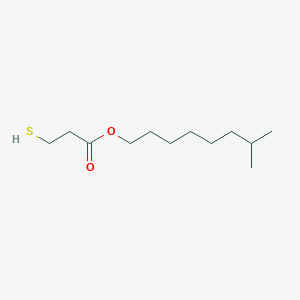
![1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI)](/img/structure/B13799893.png)

